tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Lipophilicity Regioisomerism Predicted ADME

tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1356109-19-7) is a Boc-protected, partially saturated 1,6-naphthyridine building block bearing a trifluoromethyl group at the 2-position. It belongs to the tetrahydronaphthyridine (THN) class, a privileged scaffold in medicinal chemistry for kinase inhibitor and GPCR modulator programs.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
CAS No. 1356109-19-7
Cat. No. B1404518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS1356109-19-7
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3
InChIKeyANFYGRXZEODWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1356109-19-7): Core Scaffold & Procurement Profile


tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1356109-19-7) is a Boc-protected, partially saturated 1,6-naphthyridine building block bearing a trifluoromethyl group at the 2-position. It belongs to the tetrahydronaphthyridine (THN) class, a privileged scaffold in medicinal chemistry for kinase inhibitor and GPCR modulator programs [1]. The compound combines the 1,6-naphthyridine core — identified as a more promising c-Met inhibitory framework than its 1,5-regioisomer — with a Boc protecting group that enables selective, orthogonal deprotection under mild acidic conditions for downstream diversification [2]. With a molecular weight of 302.29 Da, an ACD/LogP of 2.42, and a polar surface area of 42 Ų, it occupies physicochemical space consistent with CNS-accessible and orally bioavailable lead-like chemical matter .

1 Boc-protected 1,6-naphthyridine building block; enables orthogonal deprotection for downstream diversification
2 2-CF₃ regioisomer with lower predicted lipophilicity than 3-CF₃ analog; supports aqueous solubility and lead-like property space
3 1,6-Naphthyridine core recognized as a privileged scaffold for kinase inhibitor and GPCR modulator design

Why Regioisomeric or Deprotected 1,6-Naphthyridine Analogs Cannot Substitute tert-Butyl 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate


The 2-CF₃ substitution pattern on the 1,6-naphthyridine core imposes a quantifiably distinct lipophilicity profile compared to the 3-CF₃ regioisomer (ACD/LogP 2.42 vs. 3.33), translating to ~8-fold difference in predicted octanol-water partitioning . This directly impacts aqueous solubility, membrane permeability, and metabolic stability in downstream biological candidates. Furthermore, the Boc group is not a passive protecting group; its presence alters the compound's LogD by approximately 3 log units relative to the free amine (CAS 794461-84-0), while also conferring storage stability and enabling controlled, traceless deprotection to the secondary amine for subsequent N-functionalization . The 1,6-naphthyridine core itself differentiates from the 1,5-isomer: head-to-head c-Met kinase profiling demonstrates the 1,6-scaffold yields more potent enzymatic inhibition, making core isomer substitution unacceptable for kinase-targeted programs [1]. Thus, interchanging regioisomers, deprotected analogs, or core isomers introduces uncontrolled variables in lipophilicity, reactivity, and target engagement that propagate into SAR interpretation and candidate progression.

Regioisomeric substitution (3-CF₃ analog) Predicted lipophilicity shifts substantially, altering solubility and permeability profiles; may not reproduce 2-CF₃ physicochemical behavior.
Deprotected free amine (CAS 794461-84-0) Lacks orthogonal Boc protection, risking unwanted side reactions in multi-step synthesis; requires re-protection before N-functionalization.
1,5-Naphthyridine core isomer Demonstrated lower c-Met kinase inhibition in scaffold-level comparisons; core substitution may compromise target engagement in kinase programs.

Quantitative Differentiation Evidence for tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate vs. Closest Analogs


Lipophilicity Advantage: 2-CF₃ Regioisomer Exhibits 0.91-Log-Unit Lower LogP vs. 3-CF₃ Regioisomer

The target compound (2-CF₃ substitution) has an ACD/LogP of 2.42, compared to 3.33 for the 3-CF₃ regioisomer (CAS 624734-26-5), a difference of 0.91 log units . This corresponds to the 2-CF₃ isomer being approximately 8-fold less lipophilic. The lower LogP favors higher aqueous solubility and reduced non-specific protein binding, which are desirable for lead-like chemical matter. Both values are predicted via the ACD/Labs Percepta Platform v14.00. No experimental logP/logD data were identified for either isomer in the accessible literature; therefore these are computational predictions requiring experimental validation for critical procurement decisions.

Lipophilicity (predicted)
Computational prediction; data to verify
ΔLogP = -0.91
(2-CF₃ less lipophilic)
Predicted ~8-fold lower octanol-water partitioning vs. 3-CF₃ regioisomer; may favor aqueous solubility and reduced protein binding.
ACD/Labs Percepta values; experimental logP/logD not yet reported. Verify for critical decisions.
Lipophilicity Regioisomerism Predicted ADME

Core Scaffold Superiority: 1,6-Naphthyridine Outperforms 1,5-Naphthyridine in c-Met Kinase Inhibition

In a comparative study of naphthyridine-based c-Met kinase inhibitors, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested against c-Met kinase and in vitro anti-tumor activity (HeLa and A549 cell lines). The 1,6-naphthyridine core was identified as a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine [1]. The best compounds (26b and 26c, both based on the 1,6-naphthyridine scaffold) demonstrated superior enzymic and cytotoxic activities. This core-level differentiation establishes that the 1,6-naphthyridine architecture — embedded in the target compound — is the preferred starting point for c-Met-targeted inhibitor design. Note: this evidence is class-level (scaffold comparison), not direct testing of the target compound itself.

Scaffold activity (c-Met)
Class-level inference
1,6-Naphthyridine core shows higher c-Met inhibitory activity vs. 1,5-isomer in enzymatic and cellular assays
Supports selection of 1,6-scaffold for c-Met-targeted design; target compound itself not tested in this study.
Data from comparator compounds 26b/26c; scaffold-level advantage only.
c-Met kinase Scaffold hopping Kinase inhibition

Boc Protection Confers Synthetic Orthogonality and Storage Stability vs. Free Amine Analog

The Boc-protected target compound (MW 302.29) differs from its free secondary amine counterpart 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 794461-84-0, MW 202.18) by the presence of the acid-labile tert-butyloxycarbonyl group. The Boc group increases molecular weight by ~100 Da and contributes to an ACD/LogD (pH 7.4) of 3.03 , compared to an expected lower LogD for the more polar free amine. The free amine lacks the steric and electronic protection of the Boc group, rendering it susceptible to unwanted N-alkylation, oxidation, and acylation during multi-step synthetic sequences. The Boc group can be removed quantitatively under mild acidic conditions (TFA/DCM or HCl/dioxane), enabling traceless liberation of the secondary amine for subsequent diversification [1]. No head-to-head stability study comparing the two was identified; this differentiation is based on well-established carbamate protecting group chemistry.

Boc protection strategy
Method context
Orthogonal, acid-labile Boc group enables traceless deprotection after synthetic steps; stable to nucleophiles and bases
Preserves secondary amine for late-stage diversification; free amine analog lacks this synthetic control.
Based on established carbamate chemistry; no head-to-head stability data found.
Protecting group strategy Synthetic intermediate Orthogonal deprotection

Vendor-Supplied Purity and Batch Analysis Documentation Enables QC-Driven Procurement

Commercial suppliers provide this compound at defined purity grades with supporting analytical documentation. Bidepharm supplies the compound at 95+% purity and provides batch-specific QC reports including NMR, HPLC, and GC data . AChemBlock catalogs the compound under ID U105391 at 95.00% purity . Leyan offers material at 98% purity (Product No. 1803809) . The availability of three independent supply sources with documented batch analysis provides procurement flexibility and quality assurance redundancy. In contrast, the 3-CF₃ regioisomer (CAS 624734-26-5) is less widely stocked across major building block suppliers, which may lead to longer lead times and limited batch-to-batch consistency data.

Purity & batch data
Supplier-reported
95–98% purity;
3 independent supply sources with batch QC documentation
Multi-vendor availability supports procurement continuity; batch-specific HPLC, NMR, GC data available for review.
Data as of 2024–2025; verify current lot specifications before ordering.
Quality control Purity analysis Batch certification

High-Value Research and Procurement Scenarios for tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate


Kinase Inhibitor Hit-to-Lead Programs Targeting c-Met

The 1,6-naphthyridine core has demonstrated superiority over the 1,5-isomer in c-Met kinase inhibition, with lead compounds showing potent enzymatic and cellular activity in HeLa and A549 cancer cell lines [1]. The 2-CF₃-substituted, Boc-protected building block (CAS 1356109-19-7) serves as an advanced intermediate for constructing focused c-Met inhibitor libraries. After Boc deprotection, the liberated secondary amine can be diversified via amide coupling, reductive amination, or sulfonamide formation to explore SAR around the saturated ring nitrogen. The 2-CF₃ group provides a metabolically stable, electron-withdrawing substituent that modulates the pyridine ring electronics and contributes to target binding without introducing a chiral center.

GPCR Modulator Discovery Leveraging 1,6-Naphthyridine Physicochemical Space

Tetrahydronaphthyridines are recognized as privileged scaffolds for GPCR modulator discovery, with successful applications including mGlu5 receptor antagonists and M4 muscarinic acetylcholine receptor positive allosteric modulators. The target compound's predicted LogP of 2.42 positions it favorably within CNS drug-like chemical space, while its PSA of 42 Ų supports blood-brain barrier permeability . The Boc group enables late-stage diversification after the core scaffold has been elaborated, making it suitable for parallel synthesis approaches in GPCR lead optimization campaigns. The lower lipophilicity of the 2-CF₃ isomer (ΔLogP -0.91 vs. 3-CF₃) may translate to reduced phospholipidosis risk and improved CNS multiparameter optimization (MPO) scores.

Multi-Step Synthesis of Spirocyclic and α-Alkylated Tetrahydronaphthyridines

Recent advances in automated continuous-flow synthesis of spirocyclic tetrahydronaphthyridines highlight the value of protected 1,6-THN building blocks as starting materials [2]. The target compound, with its pre-installed 2-CF₃ group and Boc protection, can serve as a key intermediate in photoredox-catalyzed hydroaminoalkylation (HAA) sequences for constructing α-alkylated and spirocyclic THN derivatives. The orthogonal Boc protection allows the saturated ring nitrogen to remain masked during C–C bond-forming steps and be unveiled only when N-functionalization is desired, enabling chemoselective diversification of the scaffold.

Fluorinated Fragment Library Construction for ¹⁹F NMR Screening

The CF₃ group at position 2 provides a sensitive ¹⁹F NMR handle that can be exploited in fragment-based drug discovery (FBDD). ¹⁹F NMR screening enables detection of weak-affinity fragment binding (Kd up to low mM range) with high signal-to-noise ratio. The target compound, with its MW of 302 Da and LogP of 2.42, falls within typical fragment library physicochemical filters. After Boc deprotection, the secondary amine can be acylated or alkylated to generate a diverse set of fluorinated fragments, each retaining the ¹⁹F NMR reporter group for subsequent screening campaigns.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor design
1,6-Naphthyridine scaffold with 2-CF₃ substitution; Boc protection for amine diversification
Confirm kinase inhibition in target-specific assays; verify scaffold advantage in desired cellular context
GPCR modulator discovery
Predicted CNS-accessible physicochemical profile (LogP 2.42 class, PSA 42 Ų)
Validate blood-brain barrier permeability and target engagement; assess CNS MPO scores
Spirocyclic / α-alkylated THN synthesis
Boc-protected saturated ring nitrogen; 2-CF₃ group pre-installed
Evaluate reactivity in photoredox or hydroaminoalkylation sequences; verify chemoselectivity
¹⁹F NMR fragment screening
CF₃ reporter group; fragment-like MW and lipophilicity
Assess ¹⁹F signal sensitivity; ensure fragment library compliance with rule-of-three guidelines
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